![molecular formula C15H13N3O2 B243960 N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide, also known as XPhos, is a popular ligand used in transition metal catalysis. It was first synthesized in 2008 by Gary A. Molander and his team at the University of Pennsylvania. Since then, XPhos has become a widely used ligand in organic synthesis due to its exceptional reactivity and selectivity.

Mécanisme D'action

The mechanism of action of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves the coordination of the ligand to the transition metal catalyst, which enhances the reactivity and selectivity of the reaction. The electron-rich oxazole and pyridine rings in N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide facilitate the transfer of electrons to the metal center, leading to the formation of highly reactive intermediates.

Biochemical and Physiological Effects:

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and reliable choice for organic synthesis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide in lab experiments include its high reactivity and selectivity, which allows for the preparation of complex molecules with ease. It is also readily available and cost-effective. However, the limitations of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide include its sensitivity to air and moisture, which can lead to degradation and reduced reactivity.

Orientations Futures

There are several future directions for N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide research, including the development of new ligands with improved reactivity and selectivity. Additionally, there is a need to explore the potential of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide in new areas of organic synthesis such as C-H activation and asymmetric catalysis. Finally, the use of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide in industrial-scale synthesis and green chemistry applications is an area of growing interest.

Méthodes De Synthèse

The synthesis of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves a three-step process starting with the reaction of 2-bromoaniline with 2-methyl-4-nitrophenylboronic acid to produce the corresponding arylboronic acid. This is followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. Finally, the amine is acetylated using acetic anhydride to give the desired N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide product.

Applications De Recherche Scientifique

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has been extensively used in organic synthesis for the preparation of a wide range of compounds including pharmaceuticals, agrochemicals, and materials. It has been shown to be an effective ligand in various transition metal-catalyzed reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck coupling.

Propriétés

Formule moléculaire |

C15H13N3O2 |

|---|---|

Poids moléculaire |

267.28 g/mol |

Nom IUPAC |

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C15H13N3O2/c1-9-8-11(5-6-12(9)17-10(2)19)15-18-14-13(20-15)4-3-7-16-14/h3-8H,1-2H3,(H,17,19) |

Clé InChI |

OCRBWVWZTZSAQO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C |

SMILES canonique |

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B243877.png)

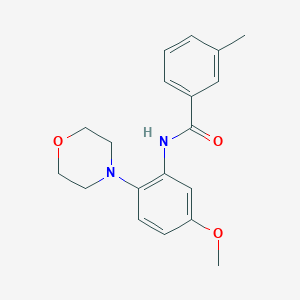

![4-ethyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243878.png)

![2-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B243880.png)

![3-chloro-4-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243883.png)

![4-ethyl-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243884.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B243886.png)

![2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243887.png)

![N-{3-[(3-methylbutanoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243889.png)

![N-[2-(difluoromethoxy)phenyl]pentanamide](/img/structure/B243894.png)

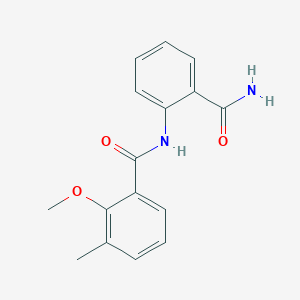

![N-[2-(aminocarbonyl)phenyl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B243895.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243898.png)

![2-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243901.png)